molecular formula C12H18N2O5 B1382392 3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid CAS No. 1803608-31-2

3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1382392
CAS RN: 1803608-31-2
M. Wt: 270.28 g/mol
InChI Key: ZBWNYTFBHATIGP-UHFFFAOYSA-N
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Description

This compound is a derivative of propanoic acid, with a tert-butoxycarbonyl (Boc) protected amino group and an oxazole ring . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 95%, and the molecular weight was 242. The compound was characterized by 1H-NMR and 13C-NMR .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) protected amino group, an oxazole ring, and a carboxylic acid group . The 1H-NMR and 13C-NMR data provide detailed information about the structure .


Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 231.29 .

Scientific Research Applications

Pharmaceutical Intermediates

The compound , due to its tert-butoxycarbonyl (Boc) group, is likely used as an intermediate in pharmaceutical synthesis. For example, similar compounds have been used in the synthesis of Velpatasvir, an anti-HCV drug . The Boc group is often used to protect amino acids during peptide synthesis, which is a critical step in drug development.

Chiral Separation Studies

Chiral separation is crucial in pharmaceuticals to ensure the correct enantiomer of a drug is produced. Compounds with tert-butoxycarbonyl groups have been studied for their effectiveness in chiral separation processes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound’s potential use in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections suggests a promising direction for future research . Further studies could explore its efficacy and safety in this context.

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)19-14-8/h6H,1-5H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWNYTFBHATIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 4
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid

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